(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-5-10-22-16-12-13(2)11-14(3)18(16)26-20(22)21-19(23)15-8-6-7-9-17(15)27(4,24)25/h1,6-9,11-12H,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTILXGXMAPOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H18N2O3S2
- Molecular Weight : 398.5 g/mol
- CAS Number : 896354-86-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The benzo[d]thiazole core is known to modulate enzyme activity, while the prop-2-ynyl group enhances binding affinity through hydrophobic interactions. The methylsulfonyl moiety may contribute to increased solubility and bioavailability, making it a promising candidate for drug development.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit potent antimicrobial effects. A study found that certain related compounds demonstrated significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial potential .
Anticancer Properties
The compound's anticancer activities have been explored in several studies. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, with some derivatives showing IC50 values significantly lower than established chemotherapeutics like cisplatin. For example, a derivative was reported to have an IC50 of 8.3 ± 2.6 μg/mL against C6 glioma cells, showcasing its potential as an anticancer agent .
Study 1: Antimicrobial Evaluation
In a systematic evaluation of antimicrobial activities, derivatives similar to this compound were tested against a range of bacterial and fungal strains. The results showed that these compounds not only inhibited growth but also prevented biofilm formation in pathogenic bacteria .
Study 2: Cytotoxicity Assessment
A comparative study assessed the cytotoxic effects of this compound against various cancer cell lines. The findings indicated that it exhibited selective toxicity towards tumor cells while sparing normal cells, thus highlighting its therapeutic potential .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzamide-Thiadiazole/Thiazole Family
The compound shares structural similarities with several benzamide-fused heterocycles reported in the literature. Key comparisons include:
Table 1: Structural and Functional Comparisons
- Core Heterocycle Differences : The benzo[d]thiazole core in the target compound offers greater aromatic stability compared to thiadiazole derivatives (e.g., Compound 6), which may influence binding affinity in biological systems .
- This could improve interactions with polar enzyme active sites .
- Functionalization Potential: The propargyl group in the target compound allows for alkyne-azide cycloaddition, a feature absent in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which instead leverages an N,O-bidentate group for metal coordination .
Research Findings and Data
Table 2: Physicochemical and Spectroscopic Data
- Spectroscopic Consistency : The target compound’s IR and NMR profiles align with benzamide-thiazole derivatives, though the methylsulfonyl group would introduce distinct deshielding effects in NMR .
- Yield and Purity : Synthetic yields for analogues like 8a (80%) suggest feasible scalability for the target compound, assuming optimized reaction conditions .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions .
- Step 2 : Introduction of the propargyl group (prop-2-yn-1-yl) via alkylation using propargyl bromide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Coupling of the methylsulfonyl benzamide moiety using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) . Key Conditions : Temperature (60–80°C for alkylation), solvent polarity (DMF or acetonitrile), and inert atmosphere (N₂/Ar) to prevent oxidation of the propargyl group .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR to verify Z-configuration via NOE correlations and substituent positions (e.g., methyl groups at C5/C7) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction progress .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out by-products .
Advanced Research Questions
Q. How can reaction parameters be optimized to minimize by-products during propargyl group introduction?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiazole nitrogen .
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency at lower temperatures (40–50°C) .
- By-Product Analysis : Monitor competing N-alkylation vs. O-alkylation pathways via LC-MS; adjust stoichiometry (1.2–1.5 equiv propargyl bromide) to favor desired N-substitution .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Density Functional Theory (DFT) : Compare calculated ¹³C NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate the Z-configuration .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals via slow evaporation (solvent: DCM/hexane) .
- Dynamic NMR : Study temperature-dependent splitting of allylic protons to confirm restricted rotation in the thiazole-ylidene system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
